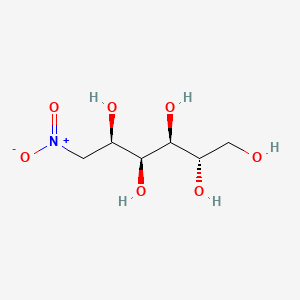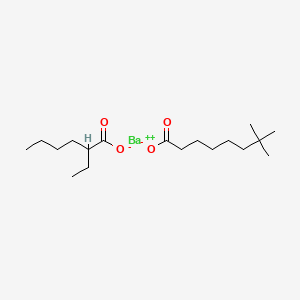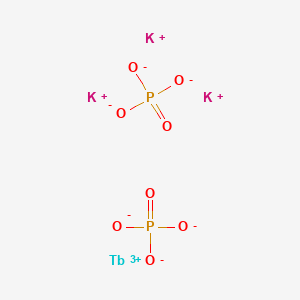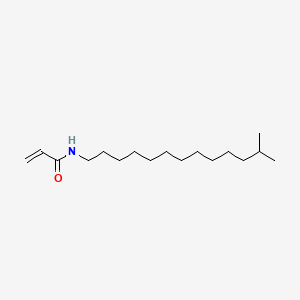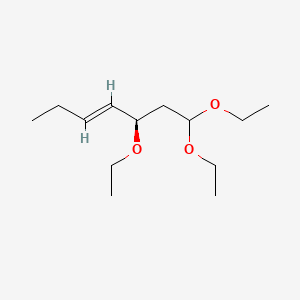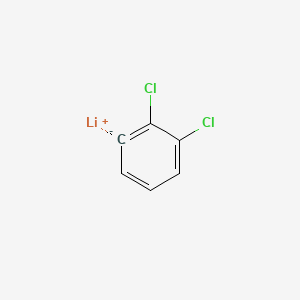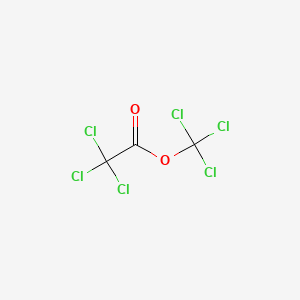
Trichloromethyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloromethyl trichloroacetate is an organic compound characterized by the presence of both trichloromethyl and trichloroacetate functional groups. It is a derivative of trichloroacetic acid and is known for its reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloromethyl trichloroacetate can be synthesized through the reaction of trichloroacetic acid with trichloromethylating agents. One common method involves the use of trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of trichloroacetic acid in the presence of a suitable catalyst. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloromethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include trichloroacetic acid, trichloromethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trichloromethyl trichloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trichloromethylated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trichloromethyl trichloroacetate involves the formation of trichloromethyl radicals through redox reactions. These radicals can then participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: A closely related compound with similar reactivity but lacks the trichloromethyl group.
1,1,1-Trichloroacetone: Another trichloromethyl-containing compound with different chemical properties and applications.
Uniqueness
Trichloromethyl trichloroacetate is unique due to its dual functional groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
6135-29-1 |
|---|---|
Formule moléculaire |
C3Cl6O2 |
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
trichloromethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C3Cl6O2/c4-2(5,6)1(10)11-3(7,8)9 |
Clé InChI |
YYWRWVLWCGOORG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


